molecular formula C20H25N3O4S B4691313 2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4691313
M. Wt: 403.5 g/mol
InChI Key: BUFYDJNWHKDBEB-UHFFFAOYSA-N
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Description

2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a dimethylamino group, a phenylpiperazine moiety, and a sulfonamide group

Properties

IUPAC Name

2-methoxy-N,N-dimethyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-21(2)28(25,26)19-15-16(9-10-18(19)27-3)20(24)23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFYDJNWHKDBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Methoxy Group: Introduction of the methoxy group onto the benzene ring through a methylation reaction.

    Introduction of the Dimethylamino Group: This can be achieved through N-alkylation of an amine precursor.

    Attachment of the Phenylpiperazine Moiety: This step involves the formation of a carbonyl linkage between the benzene ring and the phenylpiperazine group.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.

    Chemical Research: It can be used as a model compound to study various chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE include:

The uniqueness of 2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2-METHOXY-N,N-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

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